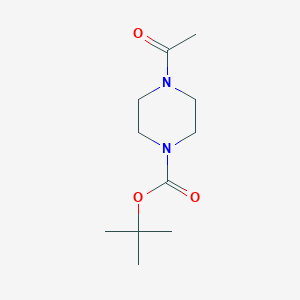![molecular formula C10H17NO4 B3110143 Hexanoic acid, 6-[[(2-propen-1-yloxy)carbonyl]amino]- CAS No. 178481-32-8](/img/structure/B3110143.png)
Hexanoic acid, 6-[[(2-propen-1-yloxy)carbonyl]amino]-
Overview
Description
Hexanoic acid, 6-[[(2-propen-1-yloxy)carbonyl]amino]- is a compound with the molecular formula C10H16N2O4. It is a derivative of hexanoic acid, where the amino group is modified with a propenyloxycarbonyl group. This compound is known for its applications in bioconjugation and click chemistry due to the presence of an alkyne group, which allows for bioorthogonal reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 6-[[(2-propen-1-yloxy)carbonyl]amino]- typically involves the reaction of hexanoic acid with propargyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an amine to yield the final product .
Industrial Production Methods
The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 6-[[(2-propen-1-yloxy)carbonyl]amino]- undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form a diketone.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Hexanoic acid, 6-[[(2-propen-1-yloxy)carbonyl]amino]- has several scientific research applications:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label proteins and other biomolecules.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of hexanoic acid, 6-[[(2-propen-1-yloxy)carbonyl]amino]- involves its ability to participate in bioorthogonal reactions. The alkyne group reacts with azides in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for biological applications .
Comparison with Similar Compounds
Similar Compounds
N-Propargyloxycarbonyl-L-lysine: Similar structure with an alkyne group for bioorthogonal reactions.
Fmoc-propargyl-Gly-OH: Another compound with an alkyne group used in peptide synthesis.
Uniqueness
Hexanoic acid, 6-[[(2-propen-1-yloxy)carbonyl]amino]- is unique due to its specific structure that combines the properties of hexanoic acid with an alkyne-functionalized amino group. This combination allows for versatile applications in various fields, particularly in bioconjugation and click chemistry .
Properties
IUPAC Name |
6-(prop-2-enoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-2-8-15-10(14)11-7-5-3-4-6-9(12)13/h2H,1,3-8H2,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBBHUZCMWGHPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60733948 | |
| Record name | 6-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60733948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178481-32-8 | |
| Record name | 6-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60733948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;hydrochloride](/img/structure/B3110070.png)



![5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B3110097.png)



![7-Methoxyspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3110132.png)




